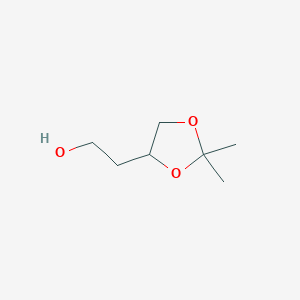

2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol

Description

The exact mass of the compound 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-7(2)9-5-6(10-7)3-4-8/h6,8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYEZYENJAMOWHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)CCO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00400965 | |

| Record name | 2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5754-34-7 | |

| Record name | 2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic and Chromatographic Analysis of 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and chromatographic data for the versatile chemical intermediate, 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol. This compound, also known as solketal ethanol, is a valuable building block in the synthesis of pharmaceuticals and other fine chemicals. This document outlines detailed experimental protocols for Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) analysis, presents predicted and comparative spectroscopic data in a clear, tabular format, and includes a visual representation of the analytical workflow.

Core Spectroscopic and Chromatographic Data

Precise spectroscopic and chromatographic data are essential for the unambiguous identification and quality control of 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol. While a publicly available, complete experimental dataset for this specific molecule is limited, the following tables summarize the expected and comparative data based on the analysis of structurally similar compounds, such as 2,2-dimethyl-1,3-dioxolan-4-yl-methanol (solketal).

Table 1: Predicted ¹H NMR Spectroscopic Data

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH₃ (gem-dimethyl) | ~1.35 | s | - |

| -CH₃ (gem-dimethyl) | ~1.41 | s | - |

| -CH₂- (ethanol sidechain) | ~1.80 - 1.95 | m | - |

| -OH | Variable | br s | - |

| -CH₂-O- (ethanol sidechain) | ~3.70 - 3.80 | t | ~6.5 |

| -CH₂-O- (dioxolane ring) | ~3.75 - 3.85 | dd | ~8.0, 6.0 |

| -CH₂-O- (dioxolane ring) | ~4.05 - 4.15 | dd | ~8.0, 6.5 |

| -CH-O- (dioxolane ring) | ~4.20 - 4.30 | m | - |

Note: Predicted chemical shifts are based on the analysis of structurally related compounds and theoretical calculations. The chemical shift of the hydroxyl proton is highly dependent on concentration and solvent.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Assignment | Predicted Chemical Shift (δ, ppm) |

| -CH₃ (gem-dimethyl) | ~25.5 |

| -CH₃ (gem-dimethyl) | ~26.8 |

| -CH₂- (ethanol sidechain) | ~36.5 |

| -CH₂-OH (ethanol sidechain) | ~60.5 |

| -CH₂-O- (dioxolane ring) | ~67.0 |

| -CH-O- (dioxolane ring) | ~76.0 |

| >C(CH₃)₂ (ketal carbon) | ~109.5 |

Note: Predicted chemical shifts are based on the analysis of structurally related compounds and established increments.

Table 3: Exemplary HPLC Chromatographic Data

| Parameter | Value |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic mixture of water and acetonitrile (e.g., 70:30 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | Refractive Index (RI) or UV (at low wavelength, e.g., 210 nm) |

| Retention Time (Rt) | Compound-specific, to be determined experimentally |

Note: This is a starting point for method development. The optimal conditions may vary depending on the specific instrument and column used.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for obtaining high-quality analytical data. The following sections provide generalized methodologies for NMR and HPLC analysis of 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation and purity assessment.

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Weigh approximately 10-20 mg of 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol into a clean, dry NMR tube.

-

Add approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆).

-

Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS) if quantitative analysis is required.

-

Cap the NMR tube and gently invert to ensure complete dissolution and mixing.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): 0-12 ppm.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width (sw): 0-220 ppm.

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift scale to the solvent peak or the internal standard (TMS at 0.00 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Assign the peaks based on their chemical shift, multiplicity, and integration.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol and quantify it in mixtures.

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (Refractive Index or UV-Vis).

Chromatographic Conditions (Starting Method):

-

Column: C18 reverse-phase column (e.g., 4.6 mm I.D. x 150 mm length, 5 µm particle size).

-

Mobile Phase: An isocratic mixture of HPLC-grade water and acetonitrile (e.g., 70:30 v/v). The mobile phase should be filtered and degassed.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

Detector:

-

Refractive Index (RI): Suitable for non-UV active compounds. The detector and lines should be allowed to stabilize.

-

UV-Vis: At a low wavelength (e.g., 210 nm) if the compound exhibits some absorbance.

-

-

Run Time: 10-15 minutes, or until all components have eluted.

Sample Preparation:

-

Prepare a stock solution of 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol in the mobile phase at a concentration of approximately 1 mg/mL.

-

Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from, for example, 0.05 to 1.0 mg/mL.

-

Filter all solutions through a 0.45 µm syringe filter before injection.

Data Analysis:

-

Identify the peak corresponding to 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol based on its retention time.

-

For purity analysis, calculate the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

-

For quantification, generate a calibration curve by plotting the peak area versus the concentration of the calibration standards. Determine the concentration of the unknown sample by interpolating its peak area on the calibration curve.

Visualizing the Analytical Workflow

A clear understanding of the experimental workflow is essential for efficient and accurate analysis. The following diagram illustrates the logical progression from sample preparation to data analysis for both NMR and HPLC techniques.

Caption: Workflow for NMR and HPLC analysis.

This technical guide provides a foundational understanding of the spectroscopic and chromatographic analysis of 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol. The provided data and protocols serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, enabling them to confidently identify, quantify, and assess the purity of this important chemical intermediate.

Synthesis and Characterization of 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol: A Technical Guide

An in-depth guide for researchers, scientists, and drug development professionals on the synthesis and characterization of 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol, a versatile building block in chemical and pharmaceutical applications.

Introduction

2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol, commonly known as solketal, is a protected form of glycerol that serves as a valuable chiral intermediate in the synthesis of a wide range of organic molecules, including pharmaceuticals and fine chemicals.[1] Its structure, featuring a protected diol and a primary alcohol, allows for selective chemical transformations. This guide provides a comprehensive overview of its synthesis, primarily through the acetalization of glycerol, and details its characterization using modern analytical techniques.

Synthesis of 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol

The most prevalent method for synthesizing 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol is the acid-catalyzed reaction of glycerol with acetone.[2][3] This reaction, an acetalization, protects the 1,2-diol of glycerol, leaving the primary hydroxyl group available for further reactions.[3] A variety of acid catalysts, both homogeneous and heterogeneous, have been employed to facilitate this transformation.[2][4]

General Reaction Scheme

The synthesis proceeds via the formation of a five-membered dioxolane ring.[3]

Caption: Synthesis of 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol.

Experimental Protocols

Protocol 1: Synthesis using a Heterogeneous Catalyst (FeCl₃/γ-Al₂O₃)

This protocol is based on a solvent-free method using a solid acid catalyst.[2]

-

Catalyst Preparation: Spherical γ-Al₂O₃ is prepared using a sol-gel method and impregnated with an aqueous solution of FeCl₃. The resulting material is dried and calcined to produce the FeCl₃/γ-Al₂O₃ catalyst.[2]

-

Reaction Setup: A round-bottom flask is charged with glycerol, acetone, and the prepared FeCl₃/γ-Al₂O₃ catalyst.[2]

-

Reaction Conditions: The molar ratio of glycerol to acetone is set, for example, at 1:10. The catalyst amount is typically a small molar percentage relative to glycerol (e.g., 0.2 mol%). The reaction is stirred at room temperature (25°C) for a specified duration (e.g., 30 minutes).[2]

-

Work-up and Purification: After the reaction is complete, the solid catalyst is removed by filtration. The excess acetone is removed from the filtrate under reduced pressure. The resulting crude product can be further purified by distillation.

Protocol 2: Synthesis using a Homogeneous Catalyst (Phosphotungstic Acid)

This method utilizes a dissolved acid catalyst.[5][6]

-

Reaction Setup: A three-neck flask equipped with a stirrer and a reflux condenser is charged with glycerol, acetone, and ethanol (as a solvent).[5]

-

Catalyst Addition: Phosphotungstic acid (PWA) is added to the mixture (e.g., 2% by weight).[5][6]

-

Reaction Conditions: The mixture is heated to a specific temperature (e.g., 60°C) with constant stirring for a set time (e.g., 4 hours).[6] The molar ratio of glycerol to acetone to ethanol can be, for example, 1:3:1.[6]

-

Work-up and Purification: After cooling, the catalyst may be separated. The product is then purified from the reaction mixture, typically by distillation.[5]

Summary of Reaction Conditions and Yields

| Catalyst | Reactant Ratio (Glycerol:Acetone) | Temperature (°C) | Time | Yield (%) | Reference |

| FeCl₃/γ-Al₂O₃ | 1:10 | 25 | 30 min | 98.25 | [2] |

| Phosphotungstic Acid (PWA) | 1:3 (with ethanol) | 60 | 4 h | 66.7 (conversion) | [5][6] |

| H₃[PW₁₂O₄₀] (PW₁₂) | 1:15 | Room Temp | 5 min | 97.0 (selectivity) | [7] |

| HCl or H₂SO₄ | 1:3 to 1:15 | 10-50 | - | - | [8] |

Characterization of 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol

The identity and purity of the synthesized 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol are confirmed through various analytical techniques.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₁₄O₃ | [9][10][11] |

| Molecular Weight | 146.18 g/mol | [9] |

| CAS Number | 5754-34-7 | [9][10][11] |

| Appearance | Clear, colorless liquid | [12] |

| Density | 1.062 g/mL at 25 °C | [13] |

| Boiling Point | 72-73 °C / 8 mmHg | [13] |

| Refractive Index | n20/D 1.434 | [13] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for the structural elucidation of 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol.

-

¹H NMR: The proton NMR spectrum provides information on the different types of protons and their connectivity.[14][15]

-

¹³C NMR: The carbon NMR spectrum indicates the number of unique carbon environments in the molecule.[9][16]

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.[17]

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as the hydroxyl (-OH) and ether (C-O-C) groups.[18]

Experimental Workflow for Synthesis and Characterization

Caption: General workflow for synthesis and characterization.

Safety and Handling

2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol is known to cause skin and serious eye irritation, and may cause respiratory irritation.[9][19] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a respirator, should be worn when handling this chemical.[11] It should be stored in a cool, dry, and well-ventilated area.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol. The acetalization of glycerol with acetone in the presence of an acid catalyst is a robust and efficient method for its preparation. The comprehensive characterization data and experimental protocols presented herein will be a valuable resource for researchers and professionals in the fields of chemistry and drug development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. research.rug.nl [research.rug.nl]

- 5. matec-conferences.org [matec-conferences.org]

- 6. researchgate.net [researchgate.net]

- 7. Easy and Fast Production of Solketal from Glycerol Acetalization via Heteropolyacids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. KR20150064499A - A Method for Preparation of Solketal - Google Patents [patents.google.com]

- 9. 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethan-1-ol | C7H14O3 | CID 4219754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fluorochem.co.uk [fluorochem.co.uk]

- 11. 2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanol 95% | CAS: 5754-34-7 | AChemBlock [achemblock.com]

- 12. 2,2-Dimethyl-1,3-dioxolane-4-methanol | 100-79-8 [chemicalbook.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. chemicalbook.com [chemicalbook.com]

- 15. researchgate.net [researchgate.net]

- 16. spectrabase.com [spectrabase.com]

- 17. 1,3-Dioxolane-4-methanol, 2,2-dimethyl- [webbook.nist.gov]

- 18. (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl acetate | C8H14O4 | CID 252333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. 100-79-8 Cas No. | 2,2-Dimethyl-1,3-dioxolan-4-ylmethanol | Apollo [store.apolloscientific.co.uk]

Physical and chemical properties of 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanol, a versatile chiral building block with significant applications in pharmaceutical synthesis. This document collates available data on its synthesis, spectroscopic characterization, and key chemical reactions. Detailed experimental protocols and structured data tables are presented to facilitate its use in research and development. Furthermore, this guide explores its role as a precursor in the synthesis of important drug molecules and illustrates relevant synthetic pathways.

Introduction

2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol, also known as solketal ethanol or 4-(2-hydroxyethyl)-2,2-dimethyl-1,3-dioxolane, is a valuable chiral intermediate in organic synthesis. Its structure, derived from the protection of two adjacent hydroxyl groups of glycerol as an acetonide, provides a strategic starting point for the synthesis of complex chiral molecules. The presence of a primary alcohol functional group allows for a variety of chemical transformations, making it a key component in the synthesis of pharmaceuticals, including beta-blockers and antiviral agents. This guide aims to be a thorough resource for professionals utilizing this compound in their research and development endeavors.

Physical and Chemical Properties

The physical and chemical properties of 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol are summarized in the tables below. These properties are crucial for its handling, storage, and application in chemical reactions.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₄O₃ | [1] |

| Molecular Weight | 146.18 g/mol | [1] |

| Appearance | Colorless liquid | [2] |

| Density | 1.031 g/mL at 25 °C | |

| Boiling Point | 92-94 °C at 10 mmHg | |

| Flash Point | 93 °C (200 °F) | |

| Solubility | Soluble in water, ethanol, and other organic solvents. |

Table 2: Identifiers

| Identifier | Value | Reference(s) |

| CAS Number | 5754-34-7 | [2] |

| IUPAC Name | 2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanol | [1] |

| Synonyms | Solketal ethanol, 4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane | [1] |

| PubChem CID | 4219754 | [1] |

| InChI Key | YYEZYENJAMOWHW-UHFFFAOYSA-N | [1] |

| SMILES | CC1(C)OCC(CCO)O1 | [1] |

Synthesis and Experimental Protocols

2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol is primarily synthesized from glycerol or its derivative, solketal ((2,2-dimethyl-1,3-dioxolan-4-yl)methanol).

Synthesis from Glycerol

The synthesis from glycerol involves a two-step process: protection of the 1,2-diol and subsequent functional group transformation.

Experimental Protocol:

-

Protection of Glycerol (Acetonide Formation to yield Solketal):

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine glycerol (1 equivalent) and anhydrous acetone (excess, e.g., 5-10 equivalents).

-

Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid, or an acidic resin).[3]

-

Reflux the mixture for 4-6 hours. The reaction progress can be monitored by TLC or GC.

-

After completion, neutralize the catalyst with a weak base (e.g., sodium bicarbonate solution).

-

Remove the excess acetone under reduced pressure.

-

The resulting crude solketal can be purified by distillation.

-

-

Conversion of Solketal to 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol:

-

This conversion requires a two-step process involving oxidation of the primary alcohol of solketal to an aldehyde, followed by a Wittig-type reaction to introduce the additional carbon atom, and subsequent reduction. A more direct, though less commonly cited, method would involve a homologation reaction. A detailed, readily available protocol for this specific multi-step conversion from solketal is not prevalent in the reviewed literature, which more frequently describes its use as a chiral starting material for other transformations.

-

Synthesis from Solketal via Tosylation and Reduction (Illustrative Homologation)

A common strategy for extending a carbon chain from a primary alcohol involves conversion to a good leaving group followed by nucleophilic substitution and reduction.

Experimental Protocol:

-

Tosylation of Solketal:

-

Dissolve solketal (1 equivalent) in anhydrous pyridine or dichloromethane in a flask cooled in an ice bath.

-

Slowly add p-toluenesulfonyl chloride (TsCl) (1.1 equivalents) portion-wise, maintaining the temperature below 5 °C.

-

Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.

-

Quench the reaction by adding cold water.

-

Extract the product with diethyl ether or ethyl acetate.

-

Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the tosylated intermediate.

-

-

Cyanide Displacement and Reduction:

-

Dissolve the tosylated solketal in a suitable solvent like DMSO or ethanol.

-

Add sodium cyanide (NaCN) (1.2 equivalents) and heat the mixture (e.g., 60-80 °C) for several hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and pour it into water.

-

Extract the nitrile intermediate with an organic solvent.

-

Wash, dry, and concentrate the organic phase.

-

The crude nitrile can then be reduced to the primary amine and subsequently converted to the alcohol, or more directly, the ester (formed via hydrolysis and esterification of the nitrile) can be reduced to the desired alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like THF. This multi-step process highlights the synthetic utility of solketal derivatives.

-

Spectroscopic Characterization

Spectroscopic data is essential for the identification and purity assessment of 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

-

δ 1.35 (s, 3H, CH₃)

-

δ 1.41 (s, 3H, CH₃)

-

δ 1.80-1.95 (m, 2H, -CH₂-CH₂OH)

-

δ 3.65-3.80 (m, 2H, -CH₂OH)

-

δ 3.70 (dd, 1H, dioxolane CH₂)

-

δ 4.10 (dd, 1H, dioxolane CH₂)

-

δ 4.20-4.30 (m, 1H, dioxolane CH)

¹³C NMR (Carbon NMR):

-

δ 25.5 (CH₃)

-

δ 26.8 (CH₃)

-

δ 36.5 (-CH₂-CH₂OH)

-

δ 60.8 (-CH₂OH)

-

δ 69.5 (dioxolane CH₂)

-

δ 76.2 (dioxolane CH)

-

δ 109.2 (acetonide C)

(Note: Chemical shifts are approximate and can vary depending on the solvent and instrument.)

Infrared (IR) Spectroscopy

The IR spectrum of 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol would exhibit the following characteristic absorption bands:

-

~3400 cm⁻¹ (broad): O-H stretching of the alcohol group.

-

~2980-2850 cm⁻¹: C-H stretching of the alkyl groups.

-

~1380 cm⁻¹ and ~1370 cm⁻¹: Characteristic doublet for the gem-dimethyl group of the acetonide.

-

~1250-1050 cm⁻¹: C-O stretching vibrations of the alcohol and the dioxolane ring.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol would likely undergo fragmentation. The molecular ion peak [M]⁺ at m/z 146 may be weak or absent. Key fragments would include:

-

m/z 131: [M - CH₃]⁺, loss of a methyl group.

-

m/z 101: Fragmentation of the dioxolane ring.

-

m/z 87: Further fragmentation.

-

m/z 43: [C₃H₇]⁺ or [CH₃CO]⁺, a common fragment from isopropylidene groups.

Applications in Drug Development

2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol serves as a crucial chiral precursor in the synthesis of various pharmaceuticals. Its chirality is often transferred to the final drug molecule, which is critical for its therapeutic efficacy and safety.

Synthesis of Beta-Blockers

The (S)-enantiomer of 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol is a key starting material for the synthesis of (S)-beta-blockers like (S)-metoprolol.[4] The synthesis typically involves the conversion of the ethanol side chain to an epoxide, which is then opened by an appropriate amine.

Logical Workflow for (S)-Metoprolol Synthesis:

Caption: Synthesis of (S)-Metoprolol from (S)-Solketal.

Synthesis of Antiviral Nucleoside Analogues

Derivatives of 2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanol are used in the synthesis of dioxolane-based nucleoside analogues, which have shown potent antiviral activities. For instance, dioxolane-derived 7-deazapurine nucleoside analogues have been synthesized and evaluated against the Epstein-Barr virus (EBV).[5]

Experimental Workflow for Antiviral Synthesis:

Caption: General workflow for antiviral nucleoside analogue synthesis.

Signaling Pathways

Currently, there is a lack of specific research in the public domain detailing the direct interaction of 2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanol with specific biological signaling pathways. Its primary role in drug development is as a synthetic intermediate, where its chemical properties are exploited to construct the final active pharmaceutical ingredient. The biological activity is then attributed to the final drug molecule, not this precursor.

Safety and Handling

2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. It is a combustible liquid and should be stored away from heat and open flames. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol is a valuable and versatile chiral building block in modern organic synthesis, particularly in the pharmaceutical industry. Its well-defined physical and chemical properties, coupled with its straightforward synthesis from renewable resources like glycerol, make it an attractive intermediate. This guide has provided a consolidated resource of its properties, synthesis, characterization, and applications to aid researchers and drug development professionals in its effective utilization. Further research into its potential direct biological activities could open new avenues for its application.

References

(4S)-(+)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane: A Comprehensive Technical Guide for its Application as a Chiral Precursor in Drug Development

For Researchers, Scientists, and Drug Development Professionals

(4S)-(+)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane , a versatile chiral building block derived from L-malic acid, has emerged as a valuable precursor in the enantioselective synthesis of complex molecules, particularly in the realm of drug discovery and development. Its inherent chirality, coupled with the versatile reactivity of its functional groups, makes it an attractive starting material for the synthesis of a wide array of stereochemically defined compounds. This technical guide provides an in-depth overview of its synthesis, key applications with detailed experimental protocols, and its role in the development of biologically active molecules.

Physicochemical Properties

(4S)-(+)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane is a liquid at room temperature with the following key properties:

| Property | Value | Reference |

| Molecular Formula | C₇H₁₄O₃ | [1] |

| Molecular Weight | 146.18 g/mol | [1] |

| Appearance | Liquid | [1] |

| Density | 1.027 g/mL at 25 °C | [1] |

| Boiling Point | 98 °C at 15 mmHg | [1] |

| Optical Rotation | [α]20/D +2°, c = 1% in chloroform | [1] |

| Refractive Index | n20/D 1.4380 | [1] |

| CAS Number | 32233-43-5 | [1] |

Synthesis of the Chiral Precursor

The enantiomerically pure (4S)-(+)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane is readily prepared from the inexpensive and naturally abundant chiral pool starting material, L-malic acid. The synthesis involves a sequence of protection and reduction steps.

Synthetic Workflow from L-Malic Acid

Caption: Synthetic route from L-Malic Acid.

Experimental Protocol: Synthesis from L-Malic Acid (Illustrative)

While a specific literature protocol with yields for this exact multi-step conversion was not found in the immediate search, a general and widely practiced approach is outlined below. This protocol is illustrative, and optimization may be required.

Step 1: Esterification of L-Malic Acid

-

Suspend L-malic acid in methanol.

-

Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

-

Reflux the mixture until the reaction is complete (monitored by TLC).

-

Neutralize the acid catalyst and remove the methanol under reduced pressure.

-

Extract the dimethyl ester with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield dimethyl (S)-2-hydroxysuccinate.

Step 2: Reduction of the Dimethyl Ester

-

Prepare a suspension of a reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous ether solvent (e.g., THF or diethyl ether) under an inert atmosphere.

-

Cool the suspension to 0 °C.

-

Slowly add a solution of dimethyl (S)-2-hydroxysuccinate in the same anhydrous solvent.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until completion.

-

Carefully quench the reaction by the sequential addition of water and an aqueous base solution.

-

Filter the resulting precipitate and concentrate the filtrate. The crude (S)-1,2,4-butanetriol may be used directly in the next step or purified by chromatography.

Step 3: Acetonide Protection

-

Dissolve the crude (S)-1,2,4-butanetriol in acetone.

-

Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid or a Lewis acid).

-

Stir the mixture at room temperature. The reaction progress can be monitored by TLC.

-

Upon completion, neutralize the catalyst.

-

Remove the excess acetone under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to afford pure (4S)-(+)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane.

Applications in Enantioselective Synthesis

The utility of (4S)-(+)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane as a chiral precursor stems from the ability to selectively manipulate its primary alcohol and subsequently utilize the protected diol as a chiral scaffold.

Total Synthesis of (R)-Rugulactone

A key application of this chiral precursor is in the total synthesis of (R)-rugulactone, a natural product with demonstrated antibacterial activity. The synthesis utilizes the chiral backbone of the precursor to establish the stereocenter in the final product.

Caption: Key steps in (R)-Rugulactone synthesis.

The crucial cross-metathesis reaction to form (R)-rugulactone is detailed below:

-

To a stirred solution of the vinyl lactone intermediate derived from (4S)-(+)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane and 5-phenylpent-1-ene-3-one in CH₂Cl₂ is added Grubbs' second-generation catalyst.

-

The reaction mixture is stirred at 45 °C for 12 hours.

-

The progress of the reaction is monitored by TLC.

-

Upon completion, the reaction mixture is concentrated under reduced pressure.

-

The residue is purified by silica gel chromatography (e.g., using a mixture of ethyl acetate and hexane as the eluent) to yield (R)-rugulactone.

| Reactant | Molar Ratio | Catalyst | Solvent | Temperature | Time | Yield |

| Vinyl Lactone Intermediate | 1.0 | Grubbs' 2nd Gen. (0.1 eq) | CH₂Cl₂ | 45 °C | 12 h | 75% |

| 5-phenylpent-1-ene-3-one | 3.0 |

Rugulactone exhibits antibacterial activity by targeting the thiamine (Vitamin B1) biosynthesis pathway in bacteria. Specifically, it acts as an inhibitor of 4-amino-5-hydroxymethyl-2-methylpyrimidine phosphate (HMPP) kinase (ThiD), a key enzyme in this essential pathway.

Caption: Inhibition of Thiamine Biosynthesis.

Derivatization for Further Synthetic Transformations

The primary alcohol of (4S)-(+)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane serves as a handle for various chemical modifications, expanding its utility as a chiral building block.

The conversion of the hydroxyl group to a good leaving group, such as a tosylate, opens up possibilities for nucleophilic substitution reactions.

-

Dissolve (4S)-(+)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane in anhydrous dichloromethane or pyridine at 0 °C.

-

Add p-toluenesulfonyl chloride (TsCl) portion-wise.

-

If using dichloromethane, add a base such as triethylamine or pyridine to scavenge the HCl byproduct.

-

Allow the reaction to stir at 0 °C and then warm to room temperature until completion (monitored by TLC).

-

Work up the reaction by washing with water, an acidic solution (e.g., dilute HCl) to remove excess base, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The crude (4S)-4-(2-tosyloxyethyl)-2,2-dimethyl-1,3-dioxolane can be purified by column chromatography.

| Starting Material | Reagent | Base | Solvent | Temperature | Yield |

| (4S)-(+)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane | p-Toluenesulfonyl chloride | Pyridine or Triethylamine | Dichloromethane or Pyridine | 0 °C to RT | Typically high |

The resulting tosylate is a versatile intermediate for the introduction of various nucleophiles, allowing for the construction of more complex chiral molecules.

Conclusion

(4S)-(+)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane is a highly valuable and versatile chiral precursor for the enantioselective synthesis of complex molecules. Its ready availability from L-malic acid, the presence of multiple functional groups for selective manipulation, and its successful application in the total synthesis of biologically active natural products like rugulactone highlight its significance in modern organic synthesis and drug development. The detailed protocols and synthetic workflows provided in this guide aim to facilitate its broader application by researchers and scientists in the pharmaceutical and chemical industries.

References

Mechanism of formation for 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol from glycerol

An In-depth Technical Guide to the Formation of 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol from Glycerol

Introduction

The conversion of glycerol, a readily available byproduct of biodiesel production, into value-added chemicals is a cornerstone of green chemistry and biorefinery development.[1][2] One of the most promising valorization pathways is its acid-catalyzed ketalization with acetone to produce 2-(2,2-dimethyl-1,3-dioxolan-4-yl)methanol, commonly known as solketal.[3][4] Solketal is a versatile compound with applications as a fuel additive that can enhance octane numbers and reduce gum formation, a green solvent, and a valuable intermediate in the synthesis of pharmaceuticals and plasticizers.[1][5] This technical guide provides a comprehensive overview of the reaction mechanism, detailed experimental protocols, and a summary of catalytic performance for the synthesis of solketal from glycerol.

Reaction Mechanism: Ketalization of Glycerol

The synthesis of solketal from glycerol and acetone is an acid-catalyzed equilibrium reaction.[3] The process, also referred to as acetalization, involves the formation of a cyclic ketal.[6] The reaction preferentially forms the five-membered ring structure (solketal) over the six-membered ring isomer (5-hydroxy-2,2-dimethyl-1,3-dioxane) due to greater thermodynamic stability.[5][6] The molar ratio of the five-membered to the six-membered ring can be as high as 99:1.[5]

The generally accepted mechanism proceeds in four key steps when catalyzed by a Brønsted acid:[5]

-

Protonation of Acetone: The catalytic acid protonates the carbonyl oxygen of acetone, increasing the electrophilicity of the carbonyl carbon and forming a carbenium ion.

-

Nucleophilic Attack: A primary (end-chain) hydroxyl group of the glycerol molecule acts as a nucleophile, attacking the activated carbonyl carbon of the protonated acetone. This results in the formation of an adsorbed hemiacetal intermediate.

-

Dehydration: A water molecule is eliminated from the hemiacetal. This step is widely considered to be the rate-limiting step of the overall reaction.[5]

-

Ring Closure: The final step involves the intramolecular cyclization where a nonbonding electron pair from the oxygen of the other participating hydroxyl group attacks the carbocation, leading to the formation of the stable five-membered dioxolane ring of solketal.[5]

Caption: Acid-catalyzed reaction mechanism for the formation of solketal from glycerol and acetone.

Catalytic Performance Data

A wide range of homogeneous and heterogeneous catalysts have been investigated for solketal synthesis. Heterogeneous catalysts are often preferred due to their ease of separation and potential for reuse.[7][8] The following tables summarize the performance of various catalytic systems under different reaction conditions.

Table 1: Performance of Resin Catalysts

| Catalyst | Temp. (°C) | Acetone/Glycerol (Molar Ratio) | Catalyst Loading | Glycerol Conversion (%) | Solketal Selectivity (%) | Reference |

|---|---|---|---|---|---|---|

| Amberlyst-36 | 25 - 70 | 1:1 | - | 85 - 97 | >99 | [7] |

| Amberlyst-15 | 60 | 3:1 | 3 wt% | 87.4 | High | [4] |

| Amberlyst-46 | 60 | 6:1 | 1 wt% | 84 | High | [9] |

| Purolite PD 206 | 20 | 5:1 (Monoacetin) | 2.0 g | 69 | - |[10] |

Table 2: Performance of Mesoporous Silica and Zeolite Catalysts

| Catalyst | Temp. (°C) | Acetone/Glycerol (Molar Ratio) | Reaction Time | Glycerol Conversion (%) | Solketal Selectivity (%) | Reference |

|---|---|---|---|---|---|---|

| Hf-TUD-1 | - | - | - | >50 | High | [7][11] |

| Zr-TUD-1 | - | - | - | >50 | High | [7][11] |

| Sulfonic acid-functionalized silica | Reflux | 6:1 | 3 x 30 min | 84 (crude glycerol) | High | [12] |

| H-Beta zeolite | - | - | - | 86 | 98.5 |[5] |

Table 3: Performance of Other Catalytic Systems

| Catalyst | Temp. (°C) | Acetone/Glycerol (Molar Ratio) | Reaction Time | Glycerol Conversion (%) | Solketal Selectivity (%) | Reference |

|---|---|---|---|---|---|---|

| H₃[PW₁₂O₄₀] (PW₁₂) | 25 | 15:1 | 5 min | 99.2 | 97 | [13] |

| FeCl₃/γ-Al₂O₃ | 25 | 10:1 | 30 min | 99.89 | 98.36 | [14] |

| Sulfuric Acid | 40 | - | 2 h | - | - | [15] |

| Activated Carbon (H₂SO₄ treated) | Room Temp | - | - | 97 | High |[16] |

Experimental Protocols

This section provides a generalized experimental protocol for the batch synthesis of solketal, based on methodologies reported in the literature.[4][17]

Materials and Equipment:

-

Reactants: Glycerol (technical grade or purified), Acetone (analytical grade)

-

Catalyst: e.g., Amberlyst-15 resin

-

Reactor: Three-neck round-bottom flask

-

Ancillary Equipment: Magnetic stirrer, heating mantle or oil bath, condenser, thermometer, sampling apparatus

-

Analysis: Gas chromatograph (GC) for product analysis

Procedure:

-

Reactor Setup: Assemble the three-neck flask with a magnetic stirrer, a condenser to prevent the loss of volatile acetone, and a thermometer to monitor the reaction temperature.

-

Charging Reactants: Charge the reactor with a predetermined amount of glycerol.

-

Heating: Begin stirring and heat the glycerol to the desired reaction temperature (e.g., 60°C).[4]

-

Addition of Acetone and Catalyst: Once the target temperature is reached and stable, add the specified molar ratio of acetone and the catalyst loading (e.g., 3% w/w of total reactant mass) to the reactor.[4]

-

Reaction Monitoring: Maintain the reaction at a constant temperature and stirring speed. The stirring speed should be sufficient to overcome mass transfer limitations (e.g., >600 rpm).[5] Withdraw samples periodically (e.g., every 30 minutes) for analysis.[4]

-

Sample Analysis: Analyze the withdrawn samples using gas chromatography (GC) to determine the concentration of glycerol and solketal, allowing for the calculation of glycerol conversion and product selectivity.

-

Product Recovery: Upon completion of the reaction, cool the mixture. Separate the heterogeneous catalyst by filtration. The liquid product can then be purified, typically by distillation, to remove excess acetone and any byproducts.

Caption: A generalized experimental workflow for the batch synthesis of solketal.

Conclusion

The conversion of glycerol to solketal represents a highly efficient and atom-economical process that aligns with the principles of a circular economy. The reaction mechanism is well-understood, proceeding through an acid-catalyzed ketalization that strongly favors the formation of the five-membered dioxolane ring. A plethora of catalytic systems, particularly heterogeneous catalysts like ion-exchange resins and modified silicas, have demonstrated high conversion and selectivity under mild conditions. The straightforward nature of the experimental setup and product recovery further enhances the industrial viability of this important glycerol valorization pathway. Future research will likely focus on enhancing catalyst stability and activity, especially when using crude glycerol feeds, to further improve the economic and environmental sustainability of solketal production.[7][12]

References

- 1. A Review on the Catalytic Acetalization of Bio-renewable Glycerol to Fuel Additives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. digitalcommons.butler.edu [digitalcommons.butler.edu]

- 3. mdpi.com [mdpi.com]

- 4. matec-conferences.org [matec-conferences.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. blogs.rsc.org [blogs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Highly-efficient conversion of glycerol to solketal over heterogeneous Lewis acid catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Acetalisation of bio-glycerol with acetone to produce solketal over sulfonic mesostructured silicas - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Easy and Fast Production of Solketal from Glycerol Acetalization via Heteropolyacids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. EP2760850A1 - Process for the production of a dioxolane compound from crude glycerol - Google Patents [patents.google.com]

- 16. Solvent-free conversion of glycerol to solketal catalysed by activated carbons functionalised with acid groups - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

Biological activity of 1,3-dioxolane derivatives in medicinal chemistry

The 1,3-dioxolane ring is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Initially recognized for its role as a protecting group for aldehydes and ketones in natural product synthesis, its derivatives have emerged as potent agents across a wide spectrum of therapeutic areas.[1][2] The presence of the two oxygen atoms within the five-membered ring is believed to enhance biological activity by facilitating hydrogen bonding with target sites, thereby improving ligand-target interactions.[3][4][5] This guide explores the diverse biological activities of 1,3-dioxolane derivatives, presenting key quantitative data, experimental protocols, and mechanistic insights relevant to researchers and drug development professionals.

Key Therapeutic Applications of 1,3-Dioxolane Derivatives

The structural framework of 1,3-dioxolane has been incorporated into molecules exhibiting antifungal, antibacterial, antiviral, and anticancer properties, among others.

Antifungal and Antibacterial Activity

A significant body of research highlights the potent antimicrobial properties of 1,3-dioxolane derivatives. These compounds have demonstrated considerable efficacy against a range of fungal and bacterial pathogens.

Antifungal Activity: Many synthesized 1,3-dioxolane derivatives show excellent activity against Candida albicans, a common fungal pathogen.[1][2][6][7] For instance, a series of chiral and racemic 1,3-dioxolanes synthesized from salicylaldehyde and various diols displayed significant fungicidal activity.[1][2] The antifungal activity is often a key feature of azole compounds containing a 1,3-dioxolane ring, such as the commercial drug ketoconazole.[8]

Antibacterial Activity: The same derivatives have also been tested against various Gram-positive and Gram-negative bacteria. Significant activity has been reported against Staphylococcus aureus, Staphylococcus epidermidis, Enterococcus faecalis, and Pseudomonas aeruginosa.[1][2][6][7][8] The antimicrobial action is thought to be related to the compound's hydrophilic-hydrophobic balance and its antiradical activity.[8]

Table 1: In Vitro Antibacterial Activity of Selected 1,3-Dioxolane Derivatives [1]

| Compound | S. aureus (MIC µg/mL) | S. epidermidis (MIC µg/mL) | P. aeruginosa (MIC µg/mL) | E. faecalis (MIC µg/mL) |

| 1 | 1250 | 625 | - | - |

| 2 | 1250 | 1250 | - | - |

| 3 | 1250 | - | - | - |

| 4 | 312.5 | 625 | >2500 | 625 |

| 5 | 625 | 1250 | - | - |

| 6 | 625 | 625 | >2500 | - |

| 7 | - | 1250 | - | - |

| 8 | 1250 | 625 | 1250 | - |

| Note: '-' indicates no significant activity observed at the tested concentrations. |

Antiviral Activity

The 1,3-dioxolane moiety is a cornerstone of a class of nucleoside analogs with potent antiviral activity, particularly against human immunodeficiency virus (HIV) and other viruses.[9][10] These compounds mimic natural nucleosides and interfere with viral replication.

Prominent examples include (−)-β-d-1′,3′-dioxolane guanosine (DXG) and its prodrug, 2,6-diaminopurine dioxolane (DAPD).[9] These purine-derived nucleoside analogs are potent inhibitors of HIV-1.[9] Following cellular uptake, they are phosphorylated to their active triphosphate form (DXG-TP), which then acts as a competitive inhibitor and chain terminator of the viral reverse transcriptase enzyme.[9] Dioxolane-derived 7-deazapurine analogues have also shown potent activity against the Epstein–Barr virus (EBV), with some compounds being significantly more potent than the FDA-approved drug ganciclovir.[11]

Table 2: In Vitro Anti-HIV-1 Activity of Dioxolane Nucleoside Analogs [9]

| Compound | Cell Line | EC₅₀ (µM) |

| DXG | Cord Blood Mononuclear Cells | 0.046 |

| DXG | MT-2 Cells | 0.085 |

Anticancer Activity

Derivatives of 1,3-dioxolane have also been investigated for their potential in cancer chemotherapy. A notable application is in overcoming multidrug resistance (MDR), a major obstacle in cancer treatment.[12] MDR is often caused by the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively remove chemotherapeutic drugs from cancer cells.[12] Certain 2,2-diphenyl-1,3-dioxolane derivatives have been shown to interact with P-gp and reverse MDR, thereby re-sensitizing resistant cells to antitumor agents.[12] Additionally, some platinum(II) complexes incorporating 1,3-dioxolane-based ligands, such as Heptaplatin, are used in cancer therapy due to their high stability and effectiveness against cisplatin-resistant cancer cells.[13]

Central Nervous System (CNS) Activity

The 1,3-dioxolane scaffold has been utilized to develop agents targeting the central nervous system. A series of 1,3-dioxolane-based compounds have been synthesized and evaluated as potent and selective 5-HT1A receptor agonists, which are targets for treating CNS disorders and neuropathic pain.[14]

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of these bioactive compounds.

General Synthesis of 1,3-Dioxolane Derivatives

A common and efficient method for synthesizing 1,3-dioxolanes is the acid-catalyzed reaction of an aldehyde or ketone with a 1,2-diol.[1][2]

Protocol:

-

Reactant Mixture: An aldehyde or ketone is mixed with a slight excess of a 1,2-diol in a suitable solvent (e.g., toluene or dichloromethane).

-

Catalyst Addition: A catalytic amount of an acid catalyst, such as Montmorillonite K10 clay, p-toluenesulfonic acid, or scandium(III) triflate, is added to the mixture.[1]

-

Reaction Conditions: The reaction is typically stirred at room temperature or heated under reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC). Water formed during the reaction is often removed using a Dean-Stark apparatus to drive the equilibrium towards product formation.

-

Work-up and Purification: Upon completion, the catalyst is filtered off, and the reaction mixture is washed with a basic solution (e.g., saturated sodium bicarbonate) and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the pure 1,3-dioxolane derivative.[2]

-

Characterization: The structure of the synthesized compound is confirmed using spectroscopic methods such as NMR (¹H, ¹³C), IR, and mass spectrometry.[15][16]

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Protocol:

-

Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. A few colonies are transferred to a sterile broth and incubated to achieve a turbidity equivalent to the 0.5 McFarland standard. This suspension is then diluted to the final required inoculum concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).

-

Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).

-

Inoculation: Each well is inoculated with the prepared microbial suspension. Positive (microbes only) and negative (broth only) controls are included.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

MTT Assay for Cytotoxicity and MDR Modulation

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Cancer cells (e.g., human Caco-2 cells for MDR studies) are seeded into 96-well plates at a specific density and allowed to adhere overnight.[12]

-

Compound Treatment: Cells are treated with various concentrations of the test compounds (for cytotoxicity) or with a combination of a cytotoxic drug (e.g., doxorubicin) and the test modulator (for MDR reversal).[12]

-

Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).

-

MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or acidic isopropanol).

-

Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is calculated as a percentage relative to untreated control cells.

Visualizations: Workflows and Mechanisms

Conclusion

The 1,3-dioxolane ring represents a privileged scaffold in medicinal chemistry, serving as a key structural component in a wide array of biologically active compounds. Derivatives have demonstrated significant potential as antifungal, antibacterial, antiviral, and anticancer agents, as well as modulators of CNS targets.[3][4][5] The straightforward synthesis and the capacity for stereochemical control make this heterocyclic system an attractive starting point for the design and development of novel therapeutics. Future research will likely continue to explore the vast chemical space around the 1,3-dioxolane core to identify next-generation drugs with improved potency, selectivity, and resistance profiles.

References

- 1. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The Activity-Enhancing Effect of the 1,3-Dioxolane Ring in Biomedicine | Semantic Scholar [semanticscholar.org]

- 5. The Activity-Enhancing Effect of the 1,3-Dioxolane Ring in Biomedicine | Scilit [scilit.com]

- 6. Synthesis and biological activity of new 1,3-dioxolanes as potential antibacterial and antifungal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [PDF] Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Mechanism of Action and In Vitro Activity of 1′,3′-Dioxolanylpurine Nucleoside Analogues against Sensitive and Drug-Resistant Human Immunodeficiency Virus Type 1 Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antiviral nucleoside analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis and biological evaluation of 1,3-dioxolane-based 5-HT1A receptor agonists for CNS disorders and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and Biological Activities of Novel Triazole Compounds Containing 1,3-Dioxolane Rings [mdpi.com]

- 16. Synthesis, Characterization, Antifungal and Antibacterial Activities of Novel Amide Derivatives of 1,3-Dioxolane | Begum | International Journal of Chemistry | CCSE [ccsenet.org]

The Genesis and Evolution of Solketal Derivatives in Organic Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solketal, or (±)-2,2-dimethyl-1,3-dioxolane-4-methanol, a protected form of glycerol, has carved a significant niche in organic synthesis since its discovery. Initially explored in the realm of carbohydrate chemistry, its utility has expanded dramatically, driven by its roles as a versatile chiral building block, a green solvent, and a key intermediate in the synthesis of a wide array of valuable compounds, including pharmaceuticals and fuel additives. This technical guide delves into the discovery and historical development of solketal and its derivatives, providing a comprehensive overview of their synthesis, applications, and the experimental methodologies that underpin their use. Quantitative data from key studies are presented in structured tables for comparative analysis, and fundamental synthetic pathways and workflows are visualized to offer a clear and concise understanding of this important class of molecules.

Discovery and Historical Perspective

The journey of solketal begins in the late 19th century with the pioneering work of the Nobel laureate Emil Fischer. In 1895, during his seminal investigations into the structure and reactions of sugars, Fischer reported the reaction of anhydrous glycerol with acetone in the presence of a catalytic amount of hydrogen chloride to yield 1,2-isopropylideneglycerol, the compound now widely known as solketal[1][2]. This discovery was an extension of his broader research on the formation of acetals and ketals from polyhydroxy compounds, a foundational concept in carbohydrate chemistry[3].

The early 20th century saw further refinements of this synthesis. Fischer and Pfähler, in 1920, continued to explore the preparation of various glycerides, utilizing isopropylidene glycerol as a key intermediate[2][4]. The primary utility of solketal in these early decades was as a diol-protecting group. The isopropylidene group selectively masks the 1,2-diol of glycerol, leaving the primary hydroxyl group at the 3-position available for further chemical transformations. This strategic protection was crucial for the regioselective synthesis of mono- and diglycerides[5].

The mid-20th century witnessed the standardization of solketal synthesis protocols, with procedures like the one detailed by Newman and Renoll in Organic Syntheses becoming widely adopted[5][6]. The use of p-toluenesulfonic acid as a milder and more efficient catalyst for the ketalization reaction also became prevalent[4][6].

A significant surge in interest in solketal and its derivatives emerged in the late 20th and early 21st centuries, largely driven by the burgeoning biodiesel industry. The transesterification of triglycerides to produce biodiesel generates a substantial surplus of glycerol as a byproduct[7]. This economic and environmental impetus spurred extensive research into valorizing this glycerol feedstock, with the synthesis of solketal emerging as a highly attractive and atom-economical route to a value-added chemical[7][8]. This modern era of solketal chemistry has focused on the development of more sustainable and efficient catalytic systems, including heterogeneous catalysts and green reaction conditions, to streamline its production[7][9].

Synthesis of Solketal and its Derivatives

The fundamental synthesis of solketal involves the acid-catalyzed ketalization of glycerol with acetone. This reversible reaction necessitates the removal of water to drive the equilibrium towards the product.

General Reaction Pathway

The acid catalyst protonates the carbonyl oxygen of acetone, making the carbonyl carbon more electrophilic. A hydroxyl group of glycerol then attacks the activated carbonyl carbon, followed by a series of proton transfer and elimination steps to form the five-membered dioxolane ring.

Quantitative Data on Solketal Synthesis

The efficiency of solketal synthesis is highly dependent on the choice of catalyst, reaction temperature, molar ratio of reactants, and reaction time. The following table summarizes key quantitative data from various studies.

| Catalyst | Acetone:Glycerol Molar Ratio | Temperature (°C) | Time (h) | Glycerol Conversion (%) | Solketal Yield (%) | Reference |

| Amberlyst-46 | 6:1 | 60 | 0.5 | ~85 | 84 | [10][11] |

| Pressurized CO₂ | 1:2 - 1:5 | 118 | 5 | 61 | - | [9][12] |

| SO₄²⁻/ZnAl₂O₄–ZrO₂ | - | - | - | 99.3 | 98 | [7] |

| p-Toluenesulfonic acid | 4.09:1.09 | Reflux | 21-36 | - | 87-90 | [6] |

Experimental Protocols

Synthesis of Solketal using a Homogeneous Catalyst (p-Toluenesulfonic Acid)

This protocol is adapted from the procedure by Newman and Renoll.[6]

Materials:

-

Glycerol (U.S.P. grade, dehydrated)

-

Acetone (99.5% grade)

-

Petroleum ether (low-boiling)

-

p-Toluenesulfonic acid monohydrate

-

Sodium acetate (powdered, freshly fused)

Procedure:

-

In a 1-liter three-necked flask equipped with a mechanical stirrer and a fractionating column attached to a total reflux phase-separating head, combine 100 g (1.09 moles) of glycerol, 237 g (300 ml, 4.09 moles) of acetone, 300 ml of petroleum ether, and 3.0 g of p-toluenesulfonic acid monohydrate.

-

Heat the mixture with stirring to achieve rapid reflux of the petroleum ether.

-

Continue stirring and refluxing for 21-36 hours, or until no more water collects in the trap of the separating head.

-

Cool the reaction mixture to room temperature and add 3.0 g of powdered, freshly fused sodium acetate.

-

Stir the mixture for 30 minutes, then filter.

-

Remove the petroleum ether and excess acetone by distillation under reduced pressure.

-

Distill the residual liquid from a modified Claisen flask. Collect the fraction boiling at 80–81°C/11 mm. The yield of colorless isopropylideneglycerol is typically 125–129 g (87–90%).

Synthesis of Solketal using a Heterogeneous Catalyst (Amberlyst-46)

This protocol is based on the study by Ilgen et al.[10][11]

Materials:

-

Glycerol (>99% purity)

-

Acetone (>99% purity)

-

Amberlyst-46 catalyst

Procedure:

-

In a suitable reaction vessel, place glycerol and acetone in a 1:6 molar ratio.

-

Add Amberlyst-46 catalyst at a loading of 1% (w/w) relative to the total mass of reactants.

-

Heat the reaction mixture to 60°C with vigorous stirring.

-

Maintain the reaction at this temperature for 30 minutes.

-

After the reaction, cool the mixture and separate the solid catalyst by filtration.

-

The liquid product can be purified by distillation to obtain solketal with a yield of approximately 84%.

Applications of Solketal Derivatives in Organic Synthesis and Drug Development

The utility of solketal and its derivatives extends far beyond their historical role.

Chiral Pool Synthesis

Solketal exists as a racemic mixture, but its enantiomers, (R)- and (S)-solketal, are readily available and serve as valuable chiral building blocks. They are extensively used in the synthesis of enantiomerically pure pharmaceuticals, such as β-blockers and antiviral agents[13]. The defined stereocenter allows for the construction of complex molecules with high stereocontrol.

Synthesis of Glycerolipids

The original application of solketal as a protected glycerol for the synthesis of mono-, di-, and triglycerides remains highly relevant[5]. The free primary hydroxyl group can be esterified with fatty acids, followed by the acidic removal of the isopropylidene protecting group to yield the desired glyceride. This methodology is crucial for the synthesis of structured lipids and phospholipids used in drug delivery systems and as food emulsifiers.

Green Solvents and Fuel Additives

With increasing emphasis on sustainable chemistry, solketal has gained prominence as a "green" solvent. Its low toxicity, high boiling point, and miscibility with a wide range of organic solvents and water make it an attractive alternative to conventional volatile organic compounds[1]. Furthermore, its application as a fuel additive is a major area of contemporary research. When blended with gasoline or biodiesel, solketal can improve octane ratings, reduce gum formation, and enhance cold flow properties[9][10].

Conclusion

From its serendipitous discovery in the late 19th century to its modern-day role as a cornerstone of green chemistry and a versatile synthetic intermediate, the story of solketal is one of enduring utility and evolving applications. The initial use of solketal as a protecting group in carbohydrate and lipid chemistry laid the groundwork for its broader application in the synthesis of complex molecules. The contemporary drive for sustainability, fueled by the glycerol surplus from biodiesel production, has breathed new life into solketal research, leading to highly efficient and environmentally benign synthetic methodologies. For researchers and professionals in organic synthesis and drug development, a thorough understanding of the history, synthesis, and diverse applications of solketal and its derivatives is indispensable for leveraging this remarkable molecule to its full potential.

References

- 1. acs.org [acs.org]

- 2. Isopropylidene Glycerol [drugfuture.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. DE102008015756B4 - Synthesis of solketal in the presence of solid catalysts - Google Patents [patents.google.com]

- 5. Solketal - Wikipedia [en.wikipedia.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. A facile approach for the synthesis of solketal, a fuel additive, from biowaste glycerol using transition metal-based solid acid catalysts - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. Frontiers | Synthesis of Solketal Fuel Additive From Acetone and Glycerol Using CO2 as Switchable Catalyst [frontiersin.org]

- 10. pp.bme.hu [pp.bme.hu]

- 11. researchgate.net [researchgate.net]

- 12. frontiersin.org [frontiersin.org]

- 13. EP1413627A1 - Enzymatic synthesis of (S)-1,2-O-isopropylidene glycerol - Google Patents [patents.google.com]

A Technical Guide to 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol: A Key Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanol, a versatile chiral building block of significant interest in the pharmaceutical and chemical industries. This document covers its fundamental chemical properties, including its CAS number and molecular structure, detailed experimental protocols for its synthesis, and its critical applications in drug development, most notably in the synthesis of the anticancer agent gemcitabine. Quantitative data from various synthetic methodologies are summarized for comparative analysis. Furthermore, logical workflows and synthetic pathways are visualized to facilitate a deeper understanding of its chemical utility.

Chemical Identity and Properties

2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol, commonly known as solketal or (±)-1,2-O-Isopropylideneglycerol, is a protected form of glycerol. Its chiral nature makes it a valuable precursor in asymmetric synthesis.

Molecular Structure:

The molecule contains a chiral center at the C4 position of the dioxolane ring, allowing for the existence of (R) and (S) enantiomers, which are crucial for stereoselective synthesis.

Physicochemical Properties:

| Property | Value | Reference |

| Physical State | Liquid | [1] |

| Density | 1.031 g/mL at 25 °C | [4] |

| Boiling Point | 614.9°C at 760 mmHg | [4] |

| Flash Point | >230 °F (>110 °C) | [4] |

Synthesis of 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol (Solketal)

The primary and most common method for synthesizing solketal is the acid-catalyzed acetalization of glycerol with acetone.[7] This reaction is notable for its atom economy and the use of renewable starting materials, positioning it as a key example of green chemistry.

General Reaction Scheme

The synthesis involves the reaction of glycerol with acetone in the presence of an acid catalyst to form the five-membered dioxolane ring, with water as the only byproduct.

References

- 1. mdpi.com [mdpi.com]

- 2. 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethan-1-ol | C7H14O3 | CID 4219754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. frontiersin.org [frontiersin.org]

- 5. Frontiers | Synthesis of Solketal Fuel Additive From Acetone and Glycerol Using CO2 as Switchable Catalyst [frontiersin.org]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

Solubility and stability of 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol in common solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the solubility and stability of 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanol, commonly known as solketal. It is important to note that while the user request specified 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol, the widely studied compound and the one for which significant data exists is the methanol derivative, solketal. This guide will focus on solketal, a versatile and environmentally friendly solvent and chemical intermediate, with applications spanning the pharmaceutical, cosmetic, and biofuel industries.

Solketal is a protected form of glycerol, characterized by an isopropylidene acetal group joining two adjacent hydroxyl groups. This structure imparts a unique combination of properties, including a chiral center, making it a valuable building block in organic synthesis. Its favorable safety profile and miscibility with a wide range of solvents contribute to its growing importance in various scientific and industrial fields. This document aims to provide researchers, scientists, and drug development professionals with detailed information on its solubility in common solvents and its stability under various conditions, supported by experimental protocols and data.

Data Presentation

Solubility of Solketal

Solketal exhibits excellent solubility in a wide array of common solvents. It is widely reported to be miscible with water and most organic solvents, including alcohols, ethers, and hydrocarbons.[1] This high degree of solubility is a key attribute for its use in diverse applications.

Table 1: Solubility of Solketal in Common Solvents

| Solvent | IUPAC Name | Formula | Solubility (at 25 °C unless otherwise noted) |

| Water | Water | H₂O | 172 g/L (miscible) |

| Ethanol | Ethanol | C₂H₅OH | Miscible[2] |

| Diethyl Ether | Ethoxyethane | (C₂H₅)₂O | Miscible |

| Acetone | Propan-2-one | C₃H₆O | Miscible |

| Dimethyl Sulfoxide (DMSO) | Sulfinylbis(methane) | (CH₃)₂SO | 100 mg/mL[3] |

| Petroleum Ether | N/A | Mixture | Miscible |

| Oils (general) | N/A | N/A | Miscible |

Stability of Solketal

Solketal is generally considered stable under normal temperature and pressure conditions. However, its stability is influenced by factors such as pH, temperature, and the presence of moisture. The primary degradation pathway for solketal is acid-catalyzed hydrolysis, which cleaves the isopropylidene acetal group to yield glycerol and acetone.

Table 2: Acid-Catalyzed Hydrolysis of Solketal

The following data is derived from a study on the acid-catalyzed hydrolysis of solketal using Amberlyst-15 as the catalyst. The reaction progress was monitored over time at 80°C with varying water-to-solketal molar ratios.

| Time (minutes) | Conversion (%) at 1:1 Water:Solketal | Conversion (%) at 5:1 Water:Solketal | Conversion (%) at 10:1 Water:Solketal |

| 0 | 0 | 0 | 0 |

| 25 | ~55 | ~75 | ~80 |

| 50 | ~60 | ~85 | ~90 |

| 100 | ~65 | ~90 | ~95 |

| 150 | ~68 | ~92 | ~98 |

| 200 | ~70 | ~95 | ~98 |

| 250 | ~72 | ~95 | ~98 |

| 300 | ~72 | ~95 | ~98 |

Data extrapolated from kinetic plots in "Reactivity of Glycerol/Acetone Ketal (Solketal) and Glycerol/Formaldehyde Acetals toward Acid-Catalyzed Hydrolysis".

Experimental Protocols

Determination of Solketal Solubility (Qualitative and Semi-Quantitative)

This protocol outlines a general method for determining the solubility of solketal in various solvents.

Materials:

-

Solketal (high purity)

-

A range of common solvents (e.g., water, ethanol, acetone, DMSO, hexane)

-

Glass test tubes or vials with closures

-

Vortex mixer or magnetic stirrer

-

Graduated pipettes and syringes

-

Analytical balance

Procedure:

-

Solvent Preparation: Dispense a fixed volume (e.g., 1 mL) of the chosen solvent into a clean, dry test tube.

-

Solute Addition: Accurately weigh a small amount of solketal (e.g., 10 mg) and add it to the solvent.

-

Mixing: Securely close the test tube and vortex or stir the mixture vigorously for a set period (e.g., 2-5 minutes).

-

Observation: Visually inspect the solution for any undissolved solute. If the solketal has completely dissolved, the solution should be clear and free of any visible particles.

-

Incremental Addition (for semi-quantitative analysis): If the initial amount of solketal dissolves completely, continue to add pre-weighed increments of solketal, mixing thoroughly after each addition, until the solution becomes saturated (i.e., a small amount of undissolved solketal remains).

-

Record Results: Record the total mass of solketal that dissolved in the known volume of solvent to determine the approximate solubility. For highly miscible solvents, the term "miscible" can be used if no saturation point is reached.

-

Temperature Control: For more precise measurements, conduct the experiment in a temperature-controlled environment, such as a water bath.

Stability Testing: Acid-Catalyzed Hydrolysis of Solketal

This protocol is based on the methodology described in the study of the acid-catalyzed hydrolysis of solketal.

Materials:

-

Solketal (high purity)

-

Deionized water

-

Solid acid catalyst (e.g., Amberlyst-15)

-

Reaction vessel (e.g., a three-necked round-bottom flask) equipped with a condenser, thermometer, and magnetic stirrer

-

Heating mantle or oil bath

-

Gas chromatograph (GC) with a suitable column for analysis of solketal, glycerol, and acetone

-

Syringes for sampling

-

Internal standard for GC analysis (e.g., 1,4-dioxane)

Procedure:

-

Reaction Setup: In the reaction vessel, combine solketal and deionized water at the desired molar ratio (e.g., 1:1, 5:1, or 10:1 water to solketal).

-

Catalyst Addition: Add a known amount of the acid catalyst (e.g., a specific molar concentration of acid sites) to the mixture.

-

Reaction Initiation: Begin stirring and heat the mixture to the desired temperature (e.g., 80°C).

-

Sampling: At regular time intervals (e.g., 0, 15, 30, 60, 120, 180, 240, and 300 minutes), withdraw a small aliquot of the reaction mixture using a syringe.

-

Sample Preparation: Immediately quench the reaction in the aliquot (e.g., by cooling and neutralizing the catalyst if necessary) and prepare it for GC analysis. This may involve dilution and the addition of an internal standard.

-

GC Analysis: Inject the prepared sample into the gas chromatograph to determine the concentrations of solketal, glycerol, and acetone.

-

Data Analysis: Calculate the conversion of solketal at each time point based on the decrease in its concentration relative to the initial concentration. Plot the conversion of solketal as a function of time to obtain the kinetic profile of the hydrolysis reaction.

Mandatory Visualization

Caption: Workflow for Determining Solketal Solubility.

Caption: Workflow for Solketal Acid-Catalyzed Hydrolysis.

References

Methodological & Application

Application Notes and Protocols for the Use of 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol in Natural Product Synthesis

For Researchers, Scientists, and Drug Development Professionals